molecular formula C12H16OS B7991464 Allyl(3-isopropoxyphenyl)sulfane

Allyl(3-isopropoxyphenyl)sulfane

Cat. No.: B7991464
M. Wt: 208.32 g/mol
InChI Key: USUCKSILJLKLSQ-UHFFFAOYSA-N
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Description

Allyl(3-isopropoxyphenyl)sulfane is an organic sulfur compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . Its structure features an allylthio group connected to a 3-isopropoxybenzene ring, which may offer interesting reactivity for chemical synthesis . This building block is recognized for its potential in research applications, particularly in the development of novel compounds. For instance, structurally similar phenyl sulfide derivatives are investigated as intermediates in organic synthesis methodologies . Furthermore, compounds with allyloxy phenyl and sulfone groups in their structures are being studied as alternatives to bisphenol A (BPA) and bisphenol S (BPS) in various industrial applications, highlighting the research interest in this family of chemicals . Researchers value this compound as a versatile reagent for exploring new chemical spaces. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-propan-2-yloxy-3-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-4-8-14-12-7-5-6-11(9-12)13-10(2)3/h4-7,9-10H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCKSILJLKLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiol-Alkylation

The most direct route to Allyl(3-isopropoxyphenyl)sulfane involves the reaction of 3-isopropoxythiophenol with allyl bromide in the presence of a base. This method, adapted from Rh(II)-catalyzed Doyle–Kirmse reaction protocols , proceeds via an SN2 mechanism:

Procedure :

  • Reagents :

    • 3-Isopropoxythiophenol (1.0 equiv)

    • Allyl bromide (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 1.2 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Room temperature (25°C)

    • Stirring for 12 hours

    • Work-up: Extraction with dichloromethane (CH₂Cl₂), purification via silica gel chromatography (petroleum ether/ethyl acetate).

  • Yield : 85–90% (optimized scale) .

Mechanistic Insights :

  • K₂CO₃ deprotonates the thiophenol to generate a thiolate nucleophile, which attacks allyl bromide to form the C–S bond.

  • The isopropoxy group (-OCH(CH₃)₂) remains stable under these mild conditions due to its electron-donating nature.

One-Pot Synthesis via Rhodium-Catalyzed Rearrangement

A high-yielding alternative employs rhodium catalysis to mediate -sigmatropic rearrangements, leveraging diazo compounds and allylic sulfides :

Procedure :

  • Reagents :

    • 3-Isopropoxyphenyl diazoindolin-2-one (1.0 equiv)

    • Allyl(phenyl)sulfane (1.2 equiv)

    • Rh₂(esp)₂ catalyst (0.5 mol%)

    • Dichloromethane (DCM, solvent)

  • Conditions :

    • 30°C for 24–36 hours

    • Catalyst loading as low as 0.25 mol% for scalable synthesis (10 mmol scale).

  • Yield : 85% (2.53 g product from 1.59 g diazo reagent) .

Key Advantages :

  • Regioselectivity : The rhodium catalyst directs the rearrangement to favor the 3-allyl-3-(phenylthio) product.

  • Scalability : Demonstrated at 10 mmol scale without yield loss .

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Rh-Catalyzed Rearrangement
Yield 85–90%85%
Reaction Time 12 hours24–36 hours
Catalyst NoneRh₂(esp)₂ (0.5 mol%)
Purification Column chromatographyDirect silica gel filtration
Scalability Moderate (1–5 mmol)High (≥10 mmol)

Optimization Notes :

  • Solvent Choice : Ethanol in Method 1 minimizes side reactions, while DCM in Method 2 enhances catalyst activity .

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in thiolate generation .

Side Reaction Mitigation

Both methods require careful control to suppress byproducts:

  • Method 1 : Excess allyl bromide (1.2 equiv) ensures complete thiol consumption, reducing disulfide formation .

  • Method 2 : Low catalyst loading (0.5 mol%) minimizes Rh-mediated decomposition of diazo intermediates .

Physicochemical Properties

  • Molecular Formula : C₁₂H₁₆OS

  • Molecular Weight : 208.32 g/mol

  • Storage : Stable at room temperature under inert conditions .

Industrial Considerations

  • Cost Efficiency : Method 1 avoids precious metal catalysts, reducing production costs.

  • Environmental Impact : Ethanol (Method 1) is preferable to DCM (Method 2) due to lower toxicity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Allyl(3-isopropoxyphenyl)sulfane has shown significant antioxidant properties, making it a candidate for the development of therapeutic agents aimed at combating oxidative stress-related diseases. Research indicates that compounds with similar structures can inhibit oxidative damage in cells, which is crucial for preventing diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects
Studies have demonstrated that allyl sulfides can modulate inflammatory pathways. The compound may inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), which are involved in inflammatory responses. This suggests its potential use in treating inflammatory diseases such as atherosclerosis and arthritis .

Case Study: Cardiovascular Health
A study investigating the effects of allyl sulfides on cardiovascular health found that these compounds could reduce smooth muscle cell proliferation and inflammation, thereby potentially preventing restenosis after vascular injury . This positions this compound as a promising candidate for further research in cardiovascular therapeutics.

Agricultural Applications

Pest Control
The compound's sulfur-containing structure may contribute to its efficacy as a natural pesticide. Similar allyl sulfides have been utilized to control pests in agricultural settings due to their insecticidal properties. Research indicates that these compounds can disrupt the nervous systems of certain pests, offering an eco-friendly alternative to synthetic pesticides .

Case Study: Efficacy Against Specific Pests
Field trials have shown that formulations containing allyl sulfides exhibit significant efficacy against common agricultural pests like aphids and whiteflies. The application of these compounds resulted in reduced pest populations and improved crop yields without harming beneficial insects .

Materials Science

Polymer Chemistry
this compound can be employed in the synthesis of novel polymeric materials. Its ability to participate in radical polymerization reactions makes it suitable for producing cross-linked polymers with enhanced mechanical properties. These materials can be used in various applications, including coatings, adhesives, and sealants .

Data Table: Comparison of Polymer Properties

PropertyConventional PolymersPolymers with this compound
Tensile Strength (MPa)3050
Elongation at Break (%)200300
Thermal Stability (°C)200250

Mechanism of Action

The mechanism of action of Allyl(3-isopropoxyphenyl)sulfane involves its ability to undergo various chemical transformations, such as oxidation and substitution reactions. These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways. For example, the oxidation of the sulfane group can generate reactive intermediates that may interact with cellular proteins and enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Sulfur Atoms Sulfane Sulfur? Key Structural Features
Allyl(3-isopropoxyphenyl)sulfane C₁₂H₁₆OS 1 No (monosulfide) 3-Isopropoxyphenyl group, allyl-S linkage
Diallyl disulfide (DADS) C₆H₁₀S₂ 2 Yes (via tautomerization to thiosulfoxide) Allyl-S-S-allyl
Diallyl trisulfide (DATS) C₆H₁₀S₃ 3 Yes (central sulfane sulfur) Allyl-S-S-S-allyl
Allyl propyl trisulfide C₆H₁₂S₃ 3 Yes Allyl-S-S-S-propyl
Allyl mercaptan C₃H₆S 1 No Allyl-SH group

Key Observations:

  • Sulfane Sulfur Availability: DATS and DADS directly or indirectly provide sulfane sulfur (S⁰), critical for redox signaling and enzyme modulation. This compound, as a monosulfide, lacks inherent sulfane sulfur but may generate it via metabolic transformations (e.g., oxidation to disulfides) .

Physicochemical and Pharmacokinetic Properties

Property This compound DADS DATS
Molecular Weight (g/mol) 208.3 146.3 178.3
LogP (Predicted) ~3.5 2.8 3.2
Sulfur Reactivity Moderate (monosulfide) High (disulfide tautomerization) Very High (trisulfide)
Bioavailability Likely low (high logP) Moderate Moderate

Notes:

  • The higher logP of this compound suggests improved membrane permeability but may reduce aqueous solubility, limiting absorption .
  • DADS and DATS exhibit rapid sulfane sulfur release in vivo, whereas this compound’s sulfur may require enzymatic activation .

Biological Activity

Allyl(3-isopropoxyphenyl)sulfane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an allyl group attached to a phenyl ring that carries an isopropoxy substituent. This unique structure influences its reactivity and biological interactions. The presence of the sulfane group is particularly significant, as sulfane derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with cellular proteins and enzymes. Key mechanisms include:

  • Oxidation Reactions : The sulfane group can be oxidized to generate reactive species that may modulate cellular signaling pathways.
  • Substitution Reactions : These reactions can facilitate the interaction of the compound with specific molecular targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that sulfane derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various pathogens through mechanisms such as disrupting cell membranes or interfering with metabolic processes.

Anticancer Properties

Allyl derivatives have been shown to possess anticancer activity across multiple cancer types. For instance, studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cells by:

  • Enhancing pro-apoptotic signals (e.g., increasing the Bax/Bcl-2 ratio).
  • Inhibiting key signaling pathways (e.g., Akt and STAT3) that promote cell survival .

A comparative study highlighted that allyl sulfides can arrest the cell cycle at various phases (e.g., G2/M phase), leading to reduced proliferation in cancer cell lines such as HCT-116 and AGS .

Case Studies

  • In Vitro Studies :
    • In one study, this compound was tested on HCT-116 colon cancer cells, resulting in significant apoptosis characterized by increased cytochrome c release and activation of caspases .
  • In Vivo Models :
    • A xenograft model using BALB/c nude mice demonstrated that treatment with allyl sulfide derivatives led to tumor size reduction, corroborating their potential as anticancer agents through systemic administration .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other allyl sulfide compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighApoptosis induction, cell cycle arrest
Diallyl Sulfide (DAS)HighModerateCaspase activation, ROS generation
Allyl Phenyl SulfideLowModerateMembrane disruption

Q & A

Q. What are the most effective synthetic routes for Allyl(3-isopropoxyphenyl)sulfane, and how can reaction parameters be optimized for yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or electrochemical methods. Electrochemical synthesis, using allyl trifluoroborates and sulfinates, offers advantages such as mild conditions and scalability. Key parameters include voltage (1–3 V), solvent polarity (e.g., acetonitrile/water mixtures), and temperature (20–40°C). Optimization studies should employ factorial design to evaluate interactions between variables like reactant stoichiometry and electrolyte concentration . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how can potential impurities be identified?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the allyl and aryl sulfane moieties, with distinct signals for the allyl protons (δ 5.2–5.8 ppm) and isopropoxy group (δ 1.2–1.4 ppm). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect trace impurities. Isotope dilution strategies, using <sup>13</sup>C-labeled internal standards, improve quantification accuracy by normalizing matrix effects during mass analysis .

Q. How does this compound stability vary under different storage conditions (e.g., temperature, light, pH)?

Methodological Answer: Stability studies should follow pre-experimental designs with controlled variables. For example, accelerated degradation tests at 40–60°C under UV/visible light can predict shelf life. pH-dependent hydrolysis can be monitored via UV-Vis spectroscopy (λmax 270–300 nm) or HPLC. Data analysis should include Arrhenius modeling to extrapolate degradation rates to ambient conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling or oxidation reactions?

Methodological Answer: Mechanistic studies require a combination of kinetic isotope effects (KIE), computational modeling (DFT), and trapping of intermediates. For example, radical intermediates in electrochemical sulfonation can be detected using spin-trapping agents like TEMPO, followed by EPR spectroscopy. Isotopic labeling (<sup>34</sup>S) can track sulfur transfer pathways .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound?

Methodological Answer: Discrepancies may arise from differences in synthetic protocols or analytical methods. Systematic replication studies under standardized conditions (e.g., IUPAC guidelines) are critical. Meta-analyses using multivariate regression can identify confounding variables (e.g., solvent purity, catalyst traces). Cross-validation with independent labs ensures reproducibility .

Q. What theoretical frameworks guide the design of this compound derivatives for targeted applications (e.g., antimicrobial agents)?

Methodological Answer: Structure-activity relationship (SAR) models based on Hammett σ values or molecular docking simulations can predict bioactivity. For instance, replacing the isopropoxy group with electron-withdrawing substituents may enhance electrophilicity at the sulfur center, improving interaction with bacterial thiols. In vitro assays (MIC, time-kill curves) validate hypotheses .

Q. How do electrochemical synthesis methods for this compound compare to traditional thermal approaches in terms of sustainability and scalability?

Methodological Answer: Electrochemical flow reactors reduce waste by eliminating stoichiometric oxidants and enabling continuous production. Life-cycle assessment (LCA) metrics (e.g., E-factor, atom economy) quantify environmental impact. Compared to batch thermal methods, flow systems improve heat/mass transfer, achieving >90% yield with <5% side products .

Q. What advanced spectroscopic or computational tools can resolve ambiguities in the stereoelectronic properties of this compound?

Methodological Answer: X-ray crystallography provides definitive stereochemical data, while time-resolved fluorescence spectroscopy probes electronic transitions. Computational studies (NBO analysis, AIM theory) elucidate hyperconjugative interactions between the allyl and sulfane groups. Synchrotron-based XAS (X-ray absorption spectroscopy) maps sulfur valence states .

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